Sulfamoxole

説明

This compound is an antibacterial in the sulfonamide class.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A sulfanilamide antibacterial agent.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfadimethoxine (related) ... View More ...

Structure

3D Structure

特性

IUPAC Name |

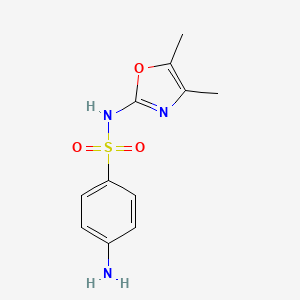

4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFLXLSBHQBMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023617 | |

| Record name | Sulfamoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfamoxole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

729-99-7 | |

| Record name | Sulfamoxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamoxole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoxole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGG82XE020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfamoxole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Sulfamoxole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamoxole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Efficacy of Sulfamoxole Against Escherichia coli: A Technical Guide

This technical guide provides an in-depth overview of the in vitro efficacy of Sulfamoxole and related sulfonamides against the gram-negative bacterium Escherichia coli. It is intended for researchers, scientists, and drug development professionals. This document synthesizes available data on the mechanism of action, antimicrobial susceptibility, and relevant experimental protocols.

Mechanism of Action

This compound, like other sulfonamide antibiotics, functions as a bacteriostatic agent by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[1] Folate is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for bacterial growth and replication.[1][3]

The primary target of this compound is the enzyme dihydropteroate synthase (DHPS) .[2][3] this compound is a structural analog of the natural substrate for this enzyme, para-aminobenzoic acid (PABA).[1][3] By competitively binding to the active site of DHPS, this compound blocks the conversion of PABA into dihydropteroate, a critical step in the formation of dihydrofolic acid.[1][4] This inhibition halts the folate synthesis pathway, leading to a depletion of essential metabolites and the cessation of bacterial cell division.[3]

Due to this mechanism, the antibacterial action of sulfonamides can be inhibited by the presence of pus, which may contain PABA.[2]

Caption: Folic acid synthesis pathway in E. coli and points of inhibition.

Quantitative In Vitro Susceptibility Data

Quantitative data on the efficacy of this compound alone against E. coli is limited in recent literature. Most contemporary studies evaluate the more common combination of Sulfamethoxazole and Trimethoprim (SXT) , which act synergistically by blocking two sequential steps in the folate pathway.[4] The data presented below pertains to Sulfamethoxazole, often in combination, which provides a strong indication of the expected efficacy profile for sulfonamides against E. coli.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| E. coli Isolate Type | Drug Combination (Ratio) | MIC Range (µg/mL) | Reference |

| Clinical Isolates (n=135) | Sulfamethoxazole/Trimethoprim (19:1) | 0.03 - >64 | [5] |

| K1 Strain | Trimethoprim/Sulfamethoxazole | MIC: 0.06/1.14 | [6] |

| Clinical Isolates (n=4) | Trimethoprim/Sulfamethoxazole | 0.25/4.75 - 4/76 | [7][8][9] |

Susceptibility of Clinical E. coli Isolates

Large-scale studies often report the percentage of isolates susceptible to a particular antibiotic, providing insight into prevailing resistance patterns.

| Study Population | Drug | Number of Isolates | Susceptibility (%) | Reference |

| Pediatric UTI | Sulfamethoxazole | 1,298 | 56.9% | [10][11] |

| Pediatric UTI | Trimethoprim | 1,298 | 70.0% | [10][11] |

| Pediatric UTI | Trimethoprim/Sulfamethoxazole | 1,298 | 70.0% | [10][11] |

These findings suggest that for urinary tract infections (UTIs), the trimethoprim component may be the primary driver of the combination's efficacy in vitro.[11]

Time-Kill Assay Data

Time-kill assays measure the rate and extent of bactericidal activity of an antimicrobial agent over time. The following table presents the reduction in bacterial viability (log₁₀ CFU/mL) after 24 hours of exposure.

| E. coli MIC (Trimethoprim/Sulfamethoxazole) | Mean 24-hr Change (log₁₀ CFU/mL) |

| 0.25/4.75 µg/mL | -4.49 |

| 1/19 µg/mL | -1.73 |

| 2/39 µg/mL | -1.59 |

| 4/74 µg/mL | +1.83 (Regrowth) |

| Data derived from a comparative study using a fixed SXT concentration of 4/40 µg/mL.[7][8][9] |

Experimental Protocols

Standardized methods are crucial for assessing the in vitro efficacy of antibiotics. The primary methods cited in the literature for sulfonamide testing against E. coli are the Kirby-Bauer disk diffusion method and the broth microdilution method for MIC determination.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic in liquid media.

-

Inoculum Preparation:

-

Select 4-5 well-isolated colonies of E. coli from a non-selective agar plate after 18-24 hours of incubation.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.

-

-

Antibiotic Dilution:

-

Prepare serial twofold dilutions of this compound (or SXT) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[13] The concentration range should be sufficient to span the expected MIC of the organism (e.g., 0.03 to 64 µg/mL).[5]

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[6]

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Method

This method assesses susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.

-

Plate Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described above.

-

Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[12]

-

Disk Application: Aseptically apply a paper disk containing a standardized amount of the antibiotic (e.g., 25 µg for SXT) onto the agar surface.[14]

-

Incubation: Incubate the plate aerobically at 35-37°C for 18-24 hours.[12]

-

Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk. The result is interpreted as 'Susceptible', 'Intermediate', or 'Resistant' based on standardized breakpoints provided by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15]

Resistance Mechanisms in E. coli

Resistance to sulfonamides in E. coli is a significant clinical concern. It primarily arises from two mechanisms:

-

Target Modification: Chromosomal mutations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can alter the enzyme's structure. This reduces the binding affinity of this compound, allowing PABA to outcompete the drug.

-

Acquisition of Resistance Genes: The most common mechanism is the acquisition of mobile genetic elements (plasmids, transposons) carrying resistance genes, primarily sul1, sul2, and sul3.[5] These genes encode for alternative, drug-resistant forms of the DHPS enzyme that are not effectively inhibited by sulfonamides. The presence of these genes often correlates with higher MIC values.[5]

Caption: Relationship between resistance genes and phenotypic resistance.

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimethoprim in vitro antibacterial activity is not increased by adding sulfamethoxazole for pediatric Escherichia coli urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. auajournals.org [auajournals.org]

- 12. chainnetwork.org [chainnetwork.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Antimicrobial Susceptibility of Escherichia coli and ESBL-Producing Escherichia coli Diffusion in Conventional, Organic and Antibiotic-Free Meat Chickens at Slaughter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs of p-Aminobenzoic Acid (PABA): The Case of Sulfamoxole

Executive Summary: p-Aminobenzoic acid (PABA) is a vital precursor in the bacterial synthesis of folic acid, an essential cofactor for the production of nucleic acids and certain amino acids.[1][2] Structural analogs of PABA, such as the sulfonamide class of antibiotics, exploit this pathway by acting as competitive inhibitors. This guide provides a detailed examination of these analogs, with a specific focus on sulfamoxole. It covers their mechanism of action, physicochemical and pharmacokinetic properties, antimicrobial activity, and key experimental methodologies relevant to their study and development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive technical overview.

Introduction to PABA and its Analogs

Bacteria, unlike mammals who obtain folate from their diet, must synthesize folic acid de novo.[3][] The bacterial folate synthesis pathway is, therefore, an attractive target for antimicrobial agents.[5][6] The enzyme dihydropteroate synthase (DHPS) plays a crucial role in this pathway by catalyzing the condensation of dihydropteridine pyrophosphate with p-aminobenzoic acid (PABA).[1][7]

Sulfonamides are a class of synthetic antimicrobial agents that are structural analogs of PABA.[1][8] This structural similarity allows them to bind to the active site of DHPS, acting as competitive inhibitors and thereby halting the synthesis of dihydrofolic acid, a necessary precursor for bacterial DNA synthesis.[3][][9] This bacteriostatic action effectively inhibits bacterial growth and replication.[1] this compound, a member of the sulfonamide class, exemplifies this mechanism of action.[10] This guide will explore the core scientific and technical aspects of this compound and related PABA analogs.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The primary mechanism of action for sulfonamides is the competitive inhibition of the DHPS enzyme.[3][10] Due to their structural resemblance to the natural substrate, PABA, sulfonamides like this compound bind to the enzyme's active site.[1] This binding event prevents the incorporation of PABA into dihydropteroic acid, the immediate precursor to dihydrofolate.[11] The subsequent depletion of tetrahydrofolate (THF), the active form of folic acid, disrupts the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA replication and cell division.[2][5][8] This selective toxicity is effective because mammalian cells lack the DHPS enzyme and instead utilize preformed folate from dietary sources.[][11]

Often, sulfonamides are administered in combination with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the pathway.[12][13][14] This sequential blockade of two steps in the same metabolic pathway results in a synergistic and often bactericidal effect, and can help slow the development of resistance.[3][11]

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 3. go.drugbank.com [go.drugbank.com]

- 5. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gosset.ai [gosset.ai]

- 7. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Molecular Structure of Sulfamoxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoxole is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a range of microbial infections. As with all sulfonamides, its therapeutic efficacy is intrinsically linked to its molecular structure, which allows it to act as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed exploration of the molecular architecture of this compound, offering insights for researchers and professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound, chemically known as 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide, is a synthetic organic compound.[1] Its fundamental properties are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₃N₃O₃S |

| IUPAC Name | 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide[1] |

| CAS Number | 729-99-7 |

| Molecular Weight | 267.31 g/mol |

| SMILES | CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C[1] |

Structural Elucidation: A Comparative Analysis

Table 1: Selected Bond Lengths and Angles for the Sulfonamide Core (from Sulfamethoxazole Crystal Structure)

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

| Bond Length | S-O1 | 1.432 | Bond Angle | O1-S-O2 | 119.5 |

| Bond Length | S-O2 | 1.432 | Bond Angle | O1-S-N1 | 107.5 |

| Bond Length | S-N1 | 1.635 | Bond Angle | O2-S-N1 | 107.5 |

| Bond Length | S-C1' | 1.760 | Bond Angle | N1-S-C1' | 106.8 |

| Bond Length | N1-C2 | 1.385 | Bond Angle | S-N1-C2 | 124.5 |

Data is for Sulfamethoxazole and serves as a close approximation for this compound.

Key Structural Features

The molecular structure of this compound is characterized by three primary moieties: a p-aminobenzenesulfonamide group, a sulfonamide linkage, and a 4,5-dimethyloxazole ring. This specific arrangement is crucial for its biological activity.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and protein synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Experimental Protocols: Elucidating Molecular Structure

The definitive method for determining the precise three-dimensional structure of a small molecule like this compound is single-crystal X-ray diffraction. The following is a generalized workflow for this experimental procedure.

General Protocol for Single-Crystal X-ray Diffraction

-

Crystallization: The primary and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems may need to be screened.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal crystal lattice. The crystal is rotated, and diffraction data are collected from multiple orientations.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion

The molecular structure of this compound is finely tuned for its role as a competitive inhibitor of dihydropteroate synthase in bacteria. A thorough understanding of its structural features, including the p-aminobenzene moiety and the dimethyloxazole ring, is paramount for the rational design of novel sulfonamide derivatives with improved efficacy and reduced susceptibility to bacterial resistance. While experimental crystallographic data for this compound itself is not widely published, analysis of closely related structures provides a robust model for its molecular geometry. The methodologies outlined in this guide serve as a foundation for further research into this important class of antibiotics.

References

The Intricate Dance of Inhibition: A Technical Guide to Sulfamoxole's Role in Disrupting Bacterial Folic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism by which sulfamoxole, a sulfonamide antibiotic, inhibits the de novo synthesis of folic acid in bacteria. By acting as a competitive inhibitor of the essential enzyme dihydropteroate synthase (DHPS), this compound effectively halts the production of a crucial precursor for nucleotide and amino acid biosynthesis, leading to a bacteriostatic effect. This document details the biochemical pathways, presents quantitative data on the efficacy of related sulfonamides, outlines key experimental protocols for studying these interactions, and visualizes the underlying processes. The synergistic relationship between this compound and trimethoprim, which targets a subsequent step in the same metabolic pathway, is also examined, providing a comprehensive overview for researchers in antimicrobial drug discovery and development.

Introduction: The Folic Acid Synthesis Pathway - An Achilles' Heel for Bacteria

Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and must synthesize it de novo. This metabolic distinction makes the folic acid synthesis pathway an attractive target for antimicrobial agents. Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[1][2] The multi-step enzymatic pathway that produces dihydrofolic acid is therefore critical for bacterial survival and proliferation.

Mechanism of Action: this compound's Competitive Inhibition of Dihydropteroate Synthase (DHPS)

This compound, a member of the sulfonamide class of antibiotics, exerts its antibacterial effect by targeting dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[2][3]

2.1. The Role of Dihydropteroate Synthase (DHPS)

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a critical step in the formation of dihydrofolic acid.

2.2. Competitive Inhibition by this compound

The chemical structure of this compound closely mimics that of PABA, the natural substrate of DHPS. This structural analogy allows this compound to bind to the active site of the DHPS enzyme, acting as a competitive inhibitor.[3] By occupying the active site, this compound prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, dihydrofolic acid. The lack of dihydrofolic acid starves the bacterial cell of the necessary precursors for DNA, RNA, and protein synthesis, leading to the cessation of growth and replication, a bacteriostatic effect.

Synergistic Action with Trimethoprim

The efficacy of this compound is significantly enhanced when used in combination with trimethoprim.[4][5] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid pathway: the reduction of dihydrofolic acid to tetrahydrofolic acid. This sequential blockade of two critical enzymes in the same metabolic pathway results in a synergistic bactericidal effect that is often more potent than the sum of the individual activities of the two drugs.[4][5] This combination also helps to reduce the development of bacterial resistance.

Quantitative Analysis of Sulfonamide Activity

While specific quantitative kinetic data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar compound, sulfamethoxazole, provides valuable insights into the potency of this class of inhibitors.

Table 1: Inhibitory Constants (Ki) of Sulfamethoxazole against Dihydropteroate Synthase (DHPS)

| Bacterial Species | Ki (µM) | Reference |

| Escherichia coli | 5.1 | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfamethoxazole Alone and in Combination with Trimethoprim

| Bacterial Species | Sulfamethoxazole MIC (µg/mL) | Trimethoprim MIC (µg/mL) | Sulfamethoxazole/Trimethoprim Combination MIC (µg/mL) | Reference |

| Escherichia coli | Varies widely based on resistance | Varies widely based on resistance | 0.03->64 (19:1 ratio) | [7][8] |

| Staphylococcus aureus (methicillin-sensitive) | 64 (MIC90) | 0.5 (MIC90) | 2 (MIC90) (19:1 ratio) | [4] |

| Staphylococcus aureus (methicillin-resistant) | 256 (MIC90) | 0.5 (MIC90) | 4 (MIC90) (19:1 ratio) | [4] |

| Pseudomonas aeruginosa | >1000 ("highly resistant") | - | No synergy in highly resistant strains | [9][10] |

| Anaerobic bacteria (various strains) | ≤ 16 (for 58% of strains) | ≤ 1 (for 12% of strains) | ≤ 16 (for 85% of strains) (19:1 ratio) | [11] |

| Burkholderia pseudomallei | - | - | 0.19 (MIC50) | [12] |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocols

5.1. Dihydropteroate Synthase (DHPS) Activity Assay

This protocol outlines a common method for measuring the enzymatic activity of DHPS and assessing the inhibitory potential of compounds like this compound.

Principle: The assay spectrophotometrically measures the production of a downstream product in the folic acid pathway.

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHPPP, and PABA in a microplate well or cuvette.

-

Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.

-

Initiate the reaction by adding the purified DHPS enzyme to all wells.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The product, 7,8-dihydropteroate, can be detected directly or through a coupled enzyme reaction.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

5.2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound and/or trimethoprim stock solutions

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well containing the diluted antimicrobial agent with the bacterial suspension.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

5.3. Checkerboard Assay for Synergy Assessment

This method is used to evaluate the interaction between two antimicrobial agents, such as this compound and trimethoprim.

Materials:

-

Bacterial culture

-

CAMHB

-

Stock solutions of this compound and trimethoprim

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute this compound along the x-axis and trimethoprim along the y-axis.

-

Each well will contain a unique combination of concentrations of the two drugs.

-

Inoculate all wells with a standardized bacterial suspension.

-

Include control wells for each drug alone to determine their individual MICs.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth. The FIC is calculated as follows:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

-

-

Interpret the results based on the FICI:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive or indifferent effect

-

FICI > 4: Antagonism

-

Visualizations

6.1. Signaling Pathways and Experimental Workflows

Caption: Bacterial folic acid synthesis pathway and points of inhibition.

Caption: Competitive inhibition of DHPS by this compound.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound's role as a competitive inhibitor of dihydropteroate synthase is a well-established mechanism of antibacterial action. Its ability to disrupt the essential folic acid synthesis pathway, particularly in synergy with trimethoprim, underscores its continued relevance in the study of antimicrobial agents. A thorough understanding of the quantitative aspects of its inhibitory activity and the standardized protocols for its evaluation is crucial for the ongoing development of novel strategies to combat bacterial infections and the growing challenge of antimicrobial resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate molecular interactions that govern the efficacy of this compound and other sulfonamides.

References

- 1. Sulfamethoxazole-trimethoprim plus rifampicin combination therapy for methicillin-resistant Staphylococcus aureus infection: An in vitro study | PLOS One [journals.plos.org]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. researchgate.net [researchgate.net]

- 12. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Sulfamoxole Resistance: A Technical Deep Dive into Core Mechanisms

For Immediate Release

A comprehensive analysis of the foundational mechanisms conferring resistance to Sulfamoxole and other sulfonamides reveals a dual strategy employed by bacteria: strategic alteration of the target enzyme and acquisition of resistant gene variants. This guide provides an in-depth exploration of these mechanisms for researchers, scientists, and drug development professionals, detailing the genetic and molecular underpinnings, experimental validation, and key quantitative data.

Sulfonamides, the first class of synthetic antibacterial agents, function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria.[1][2] This pathway is essential for the production of nucleotides and certain amino acids, making DHPS an effective antimicrobial target.[3] However, the clinical efficacy of these drugs, including this compound, has been significantly undermined by the widespread emergence of resistance.[1][4] Initial studies have pinpointed two primary mechanisms of resistance: mutations within the chromosomal folP gene encoding DHPS and the horizontal acquisition of mobile genetic elements carrying sulfonamide-resistant sul genes.[2][4][5][6]

Core Resistance Mechanisms: A Two-Pronged Approach

Bacteria have evolved two principal strategies to circumvent the inhibitory effects of this compound:

-

Target Modification via folP Gene Mutations: Spontaneous mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme.[4][7] These alterations, often occurring in loops near the active site, reduce the binding affinity of sulfonamides while preserving the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA).[3][4][8] This decreased affinity allows the folate synthesis pathway to continue, rendering the drug ineffective.[4]

-

Acquisition of Resistant DHPS Homologs (sul genes): A more widespread and highly effective resistance strategy involves the acquisition of sul genes (sul1, sul2, and sul3) through horizontal gene transfer.[1][9][10] These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations.[1][9][11] The sul genes encode for alternative DHPS enzymes that are inherently resistant to sulfonamides.[1][5][6] Structural studies have revealed that these Sul enzymes possess a modified pABA-binding region, often featuring a key amino acid insertion (e.g., a Phe-Gly sequence) that sterically hinders the binding of bulkier sulfonamide molecules without significantly impacting pABA binding.[1][5]

Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data from initial studies, illustrating the impact of folP mutations and sul gene acquisition on this compound (and related sulfonamides) susceptibility.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Sulfamethoxazole

| Bacterial Strain/Construct | Relevant Genotype | MIC (µM) | Reference |

| E. coli C600ΔfolP with wild-type S. mutans folP | Wild-type folP | 20 | [7] |

| E. coli C600ΔfolP with triple-mutant S. mutans folP | Mutant folP (A37V, N172D, R193Q) | 50 | [7][12] |

| S. mutans isolate 8 | Chromosomally-encoded mutant folP | 4000 | [7] |

| H. influenzae Rd RM118 | Wild-type folP | 8 µg/ml | [13] |

| H. influenzae clinical isolates | sul2 gene present | ≥ 1024 µg/ml | [13] |

| H. influenzae clinical isolates | folP with 15 bp insertion | ≥ 1024 µg/ml | [13] |

| E. coli with wild-type folP | Wild-type folP | - | [14] |

| E. coli with mutant folP (Pro64Ser) | Mutant folP | Fourfold increase in MIC | [14] |

Table 2: Enzyme Kinetic Data - Inhibition Constants (Ki) for Sulfadoxine

| DHPS Allele | Amino Acid Changes | Ki for Sulfadoxine (µM) | Fold Increase in Ki | Reference |

| D10-C (Sensitive) | - | 0.23 | 1 | [15] |

| 3D7-C | Ser-436 -> Ala | 1.1 | 4.8 | [15] |

| Tak9/96-C | Ala-437 -> Gly | 2.5 | 10.9 | [15] |

| PR145-C | Gly-581 -> Ser | 2.7 | 11.7 | [15] |

| K1-C | Ala-437 -> Gly, Gly-581 -> Ser | 25.0 | 108.7 | [15] |

| W2mef-C | Ala-437 -> Gly, Lys-540 -> Glu, Ala-581 -> Gly, Ala-613 -> Ser | 186.5 | 811 | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial findings. The following outlines the core experimental protocols employed in the study of this compound resistance.

Antimicrobial Susceptibility Testing (AST)

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound or other sulfonamides against bacterial strains.

-

Method: Broth microdilution or agar dilution methods are commonly used.

-

A standardized inoculum of the bacterial strain is prepared.

-

The bacteria are inoculated into a series of microtiter plate wells or onto agar plates containing two-fold serial dilutions of the sulfonamide.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

DNA Sequencing and Analysis

-

Objective: To identify mutations in the folP gene or the presence of sul genes.

-

Method:

-

Genomic DNA is extracted from the bacterial isolate.

-

The folP gene is amplified using Polymerase Chain Reaction (PCR) with specific primers. For sul genes, PCR is performed using primers targeting conserved regions of sul1, sul2, and sul3.

-

The PCR products are purified and sequenced using Sanger or next-generation sequencing methods.

-

The obtained sequences are compared to wild-type or reference sequences to identify mutations or confirm the presence of sul genes.

-

Gene Cloning and Transformation

-

Objective: To confirm the role of specific folP mutations or sul genes in conferring resistance.

-

Method:

-

The folP gene (wild-type or mutant) or a sul gene is amplified via PCR.

-

The amplified gene is ligated into an appropriate expression vector (e.g., pUC19).

-

The recombinant plasmid is transformed into a susceptible, folP-deficient host strain of E. coli.

-

The transformed cells are then subjected to antimicrobial susceptibility testing to determine if the cloned gene confers resistance.[7]

-

Protein Expression and Purification

-

Objective: To produce purified DHPS or Sul enzymes for enzymatic and structural studies.

-

Method:

-

The gene encoding the DHPS or Sul enzyme is cloned into an expression vector, often with an affinity tag (e.g., His-tag).

-

The vector is transformed into an E. coli expression host.

-

Protein expression is induced (e.g., with IPTG).

-

The cells are harvested, lysed, and the protein of interest is purified using affinity chromatography followed by other chromatographic steps like size-exclusion chromatography.

-

Enzyme Kinetics

-

Objective: To determine the kinetic parameters of the DHPS/Sul enzymes and their inhibition by sulfonamides.

-

Method:

-

The activity of the purified enzyme is measured by monitoring the formation of the product, dihydropteroate, over time. This is often done using a spectrophotometric assay.

-

To determine the inhibition constant (Ki), the reaction is carried out in the presence of varying concentrations of the substrate (pABA) and the inhibitor (sulfonamide).

-

The data are fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.[15]

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of DHPS and Sul enzymes to understand the molecular basis of resistance.[1][2]

-

Method:

-

The purified protein is crystallized under specific conditions.

-

The crystals are exposed to a high-intensity X-ray beam.

-

The diffraction pattern is collected and used to calculate an electron density map.

-

A model of the protein structure is built into the electron density map and refined.[5] This can be done with the enzyme alone or in complex with its substrate or a sulfonamide inhibitor to visualize the interactions.[5]

-

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway, the primary mechanisms of resistance, and a typical experimental workflow for their investigation.

Caption: Folate biosynthesis pathway and the inhibitory action of this compound on DHPS.

Caption: The two primary mechanisms of resistance to this compound.

Caption: Experimental workflow for investigating this compound resistance mechanisms.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics [ideas.repec.org]

- 7. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. communities.springernature.com [communities.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide Resistance in Haemophilus influenzae Mediated by Acquisition of sul2 or a Short Insertion in Chromosomal folP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Sulfamoxole: A Comprehensive Technical Guide to its Core Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoxole is a sulfonamide antibiotic that has been utilized in clinical settings, often in combination with other drugs like trimethoprim, for the treatment of bacterial infections.[1] A thorough understanding of its fundamental chemical properties and solubility is paramount for its effective formulation, pharmacokinetic profiling, and the development of new drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of the interplay between its properties.

Core Chemical Properties of this compound

The fundamental chemical properties of a drug substance are critical determinants of its behavior in biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | [2] |

| Chemical Formula | C₁₁H₁₃N₃O₃S | [2] |

| Molecular Weight | 267.31 g/mol | [2] |

| Melting Point | 185 - 193 °C | [2] |

| pKa (Strongest Acidic) | 6.81 (Predicted) | [1] |

| pKa (Strongest Basic) | 1.94 (Predicted) | [1] |

| logP | 0.59 - 1.04 (Predicted) | [1] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy.

| Solvent | Solubility | Temperature | Source |

| Water | 1680 mg/L | 20 °C | [1][2] |

| Water | 0.267 mg/mL (Predicted) | Not Specified | [1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[3][4][5]

Principle: A solution of the compound of interest is titrated with a strong acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is half-ionized.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent if necessary, due to its limited aqueous solubility. A mixture of water and a miscible organic solvent like methanol or ethanol can be used.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the titrant (acid or base) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

-

If a co-solvent is used, the aqueous pKa can be estimated by performing the titration in several solvent-water mixtures and extrapolating to 0% organic solvent using a Yasuda-Shedlovsky plot.[4]

-

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).

Methodology:

-

Preparation:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to ensure mutual saturation of the solvents.

-

Prepare a stock solution of this compound in the aqueous phase.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the aqueous this compound solution with a known volume of the n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.[6][7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a flask containing a known volume of purified water (or a specific buffer solution).

-

-

Equilibration:

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the experiment.

-

-

Sample Analysis:

-

After equilibration, allow the solution to stand to let the excess solid settle.

-

Filter the supernatant through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

-

Result:

-

The measured concentration represents the aqueous solubility of this compound at the specified temperature.

-

Interplay of Chemical Properties and Solubility

The chemical properties of this compound, particularly its pKa and logP, have a direct impact on its solubility. The following diagram illustrates this relationship.

Caption: Interdependence of this compound's pKa and logP on its aqueous solubility.

The pKa value indicates that this compound is a weak acid. In aqueous solutions, the pH of the medium will determine the extent of its ionization. At a pH below its pKa, the un-ionized form will predominate, which is generally less water-soluble. Conversely, at a pH above its pKa, the ionized form will be more prevalent, leading to increased aqueous solubility.

The logP value, even though predicted, suggests that this compound has a moderate degree of lipophilicity. This property influences its partitioning behavior. A higher logP value generally corresponds to lower aqueous solubility and higher solubility in nonpolar, organic solvents. The interplay between the pKa and logP is crucial, as the ionization state of the molecule significantly affects its partitioning behavior and, consequently, its overall solubility in a given medium.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C11H13N3O3S | CID 12894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Sulfamoxole

Introduction

Sulfamoxole is a sulfonamide antibiotic used in the treatment of bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility. This application note provides a comprehensive overview of a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.

Principle of the Method

The method utilizes RP-HPLC with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute this compound from the column. The concentration of this compound is determined by measuring its absorbance at a specific wavelength using a UV detector.

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of this compound is presented in the table below. These parameters can be adapted and optimized depending on the specific instrumentation and sample matrix.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (pH adjusted to 3.5 with phosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation Summary

The described method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided below.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 5 - 70 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from common excipients |

Experimental Workflow

The general workflow for the quantification of this compound using HPLC is depicted in the following diagram.

Application Notes and Protocols for Testing the Synergistic Effects of Sulfamoxole

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to evaluating the synergistic antimicrobial effects of Sulfamoxole, a sulfonamide antibiotic, when used in combination with other antimicrobial agents. The primary focus is on the well-established synergistic relationship between sulfonamides and trimethoprim, which together provide a sequential blockade of the bacterial folic acid synthesis pathway.[1]

Application Notes

Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the bacterial synthesis of folic acid.[2][3] Bacteria rely on this pathway to produce tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and protein synthesis.[4]

The synergistic effect of combining this compound with an inhibitor of dihydrofolate reductase (DHFR), such as trimethoprim, arises from the sequential blockade of the same metabolic pathway.[1] Trimethoprim inhibits the subsequent step in the pathway, the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] This dual inhibition leads to a more potent antimicrobial effect than either drug alone and can reduce the likelihood of the development of bacterial resistance.[1]

Signaling Pathway: Bacterial Folate Biosynthesis

Caption: Synergistic inhibition of the bacterial folate synthesis pathway by this compound and Trimethoprim.

Data Presentation: Summarizing Synergistic Effects

The synergistic effect of antimicrobial combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Table 1: Interpretation of the Fractional Inhibitory Concentration (FIC) Index

| FIC Index (ΣFIC) | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Additive/Indifference |

| > 4.0 | Antagonism |

Note: Some literature may define the additive/indifferent range more narrowly (e.g., > 0.5 to 1.0 for additive and > 1.0 to 4.0 for indifference).[5]

Table 2: Example MIC and FIC Index Data for Sulfamethoxazole (SMX) and Trimethoprim (TMP) against Staphylococcus aureus

| Strain | Drug | MIC Alone (mg/L) | MIC in Combination (mg/L) | FIC | ΣFIC | Interpretation |

| Methicillin-Sensitive S. aureus (MSSA) | SMX | 64 | 2 | 0.031 | 0.531 | Additive |

| TMP | 0.5 | 0.25 | 0.5 | |||

| Methicillin-Resistant S. aureus (MRSA) | SMX | 256 | 4 | 0.016 | 0.516 | Additive |

| TMP | 0.5 | 0.25 | 0.5 |

Data adapted from a study on the synergy between sulfamethoxazole and trimethoprim against S. aureus.[6] Note that in this study, a FIC index ≤ 0.6 was considered indicative of synergy.

Table 3: Synergistic Activity of Sulfamethoxazole (SMX) and Trimethoprim (TMP) in Combination with Polymyxin B (PB) against Gram-Negative Bacilli

| Organism (Isolate) | Combination | Result |

| Serratia marcescens | SMX-TMP-PB | Synergy |

| Klebsiella pneumoniae | SMX-TMP-PB | Synergy |

| Pseudomonas aeruginosa | SMX-TMP-PB | Synergy |

| Enterobacter spp. | TMP-PB | Synergy |

| Proteus spp. | SMX-PB | Synergy |

Data summarized from a study on the combined activity of sulfamethoxazole, trimethoprim, and polymyxin B.[7]

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay

This protocol determines the MICs of this compound and a partner drug, both alone and in combination, to calculate the FIC index.

Experimental Workflow: Checkerboard Assay

Caption: A stepwise workflow for performing a checkerboard synergy assay.

Materials:

-

This compound powder

-

Partner antimicrobial agent powder

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest

-

0.5 McFarland turbidity standard

-

Sterile tubes and pipettes

-

Incubator (35-37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Drug Preparation:

-

Prepare stock solutions of this compound (Drug A) and the partner drug (Drug B) in a suitable solvent, then dilute in CAMHB to a concentration that is four times the highest concentration to be tested.

-

-

Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

In the first column, add 50 µL of the Drug A stock solution to the wells in the first row. Perform serial twofold dilutions down the column.

-

In the first row, add 50 µL of the Drug B stock solution to the wells in the first column. Perform serial twofold dilutions across the row.

-

This creates a gradient of Drug A concentrations in the columns and Drug B concentrations in the rows. The plate should also include wells with each drug alone and a growth control well (no drugs).

-

-

Inoculum Preparation:

-

Culture the bacterial strain on an appropriate agar plate overnight.

-

Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.[8]

-

Incubate the plate at 35-37°C for 16-24 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Determine the MIC of Drug A alone (MICA), Drug B alone (MICB), and the MIC of each drug in combination (MICA,comb and MICB,comb).

-

-

FIC Index Calculation:

-

Calculate the FIC for each drug: FICA = MICA,comb / MICA and FICB = MICB,comb / MICB.

-

Calculate the ΣFIC for each combination: ΣFIC = FICA + FICB.

-

The FIC index for the combination is the lowest ΣFIC value obtained.

-

Protocol 2: Time-Kill Curve Assay

This protocol assesses the rate of bacterial killing by this compound and a partner drug, alone and in combination, over time.

Experimental Workflow: Time-Kill Curve Assay

Caption: A stepwise workflow for performing a time-kill curve synergy assay.

Materials:

-

This compound and partner antimicrobial agent

-

Bacterial strain of interest

-

CAMHB or other suitable broth

-

Shaking incubator (35-37°C)

-

Sterile tubes, pipettes, and spreader

-

Agar plates for colony counting

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Grow an overnight culture of the test organism in CAMHB.

-

Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Drug Exposure:

-

Prepare tubes with the following conditions:

-

Growth control (no drug)

-

This compound alone (at a relevant concentration, e.g., MIC)

-

Partner drug alone (at a relevant concentration, e.g., MIC)

-

This compound + partner drug (at the same concentrations as the individual drugs)

-

-

Add the prepared inoculum to each tube.

-

-

Sampling and Plating:

-

Incubate all tubes at 35-37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), remove an aliquot from each tube.

-

Perform serial tenfold dilutions of each aliquot in sterile saline.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis and Interpretation:

-

Plot the log₁₀ CFU/mL against time for each condition.

-

Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at a specific time point with the drug combination compared to the most active single agent.[9]

-

A bacteriostatic effect is observed if there is no significant change in the initial inoculum count, while a bactericidal effect is indicated by a ≥ 3-log₁₀ reduction in the initial inoculum.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined activity of sulfamethoxazole, trimethoprim, and polymyxin B against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Analytical Determination of Sulfamoxole in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the detection and quantification of Sulfamoxole (also known as Sulfamethoxazole) in various environmental matrices. The following sections detail established analytical techniques, including chromatographic, electrochemical, and spectrophotometric methods, to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Introduction

This compound is a sulfonamide antibiotic widely used in human and veterinary medicine. Its incomplete metabolism and improper disposal lead to its release into the environment, primarily through wastewater effluents. The presence of this compound in water and soil can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health and ecosystem integrity.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring its environmental fate and ensuring water safety.

This document outlines various analytical techniques for the determination of this compound in environmental samples, with a focus on providing practical experimental protocols and comparative performance data.

Analytical Techniques Overview

Several analytical techniques have been successfully employed for the detection of this compound in environmental samples. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and whether the analysis is for screening or quantitative purposes. The most common methods include:

-

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the quantification of sulfonamides in environmental matrices due to its high sensitivity and selectivity.[1]

-

Electrochemical Sensors: These offer a promising alternative for rapid, cost-effective, and in-field analysis. Various sensor modifications have been developed to enhance sensitivity and selectivity for this compound.[2][3]

-

Spectrophotometric Methods: These colorimetric techniques are generally simpler and more accessible, making them suitable for screening purposes where high precision is not the primary requirement.[1]

-

Microextraction Techniques: Methods like Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) and Ultrasound-Assisted Dispersive Solid-Phase Microextraction (UA-DSPME) are employed for sample preconcentration.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound in environmental samples.

Table 1: HPLC-MS/MS Methods

| Sample Matrix | Extraction Method | LOD | LOQ | Recovery | Reference |

| Water | Solid-Phase Extraction (SPE) with Bond Elut HLB | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L | 74.3 - 118% | [5] |

| Wastewater | SPE | 0.25 µg/L | 0.80 µg/L | Not Specified | [6] |

| River and Seawater | Automated SPE with CNW Poly-Sery HLB | 0.01 - 0.05 ng/L | Not Specified | 79 - 118% | [7] |

| Water | SPE with Oasis HLB Plus | Not Specified | Not Specified | 118 ± 5% | [8] |

Table 2: Electrochemical Sensor Methods

| Sensor Type | Sample Matrix | Linear Range | LOD | Recovery | Reference |

| Co/N-C SACs on Glassy Carbon Electrode | Lake water, groundwater, secondary wastewater | 0.08–66.5 μM | ~15 nM | High accuracy | [2] |

| Molecularly Imprinted Polymer on Boron Doped Diamond Electrode | Surface water | 0.1-100 μM | 24.1 nM | 96.0-106.2% | [3] |

| Graphene and ZnO Nanorods on Glassy Carbon Electrode | Lake water, tap water | 1-220 μmol/L | 0.4 μmol/L | 93.2%-108% | [9] |

| NiO Nanoparticles on Carbon Paste Electrode | Not specified | 0.003-400.0 μM | 1.0 nM | 99.06-103.9% | [10] |

Table 3: Other Methods

| Method | Sample Matrix | LOD | LOQ | Recovery | Reference |

| Digital Colorimetry | Environmental Water | 0.08 µg (3.2 µg/L for 25 mL sample) | 0.26 µg (10.4 µg/L for 25 mL sample) | 82–101% | [1] |

| UA-DLLME-Spectrophotometry | Water and biological samples | 3 µg/L | Not Specified | 92.44%–99.12% | [4] |

| UA-DSPME-Spectrophotometry | Water and biological samples | 6 µg/L | Not Specified | 92.44%–99.12% | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Protocol 1: Determination of this compound in Water by HPLC-MS/MS

This protocol is based on the methodology for analyzing sulfonamide drugs in water using Agilent Bond Elut HLB SPE cartridges and LC/MS/MS detection.[5]

4.1.1. Sample Preparation (Solid-Phase Extraction)

Caption: Solid-Phase Extraction Workflow for Water Samples.

-

Sample Collection and Preservation: Collect 500 mL of water sample. If not analyzed immediately, store at 4 °C.

-

Filtration: Filter the water sample through a quartz film to remove suspended particles.

-

Chelation and pH Adjustment: Add 0.25 g of Na2EDTA to the filtered sample and dissolve completely. Adjust the sample pH to a range of 4 to 7 using diluted HCl.[5]

-

Internal Standard Spiking: Add appropriate internal standards to the sample.

-

SPE Cartridge Conditioning: Place an Agilent Bond Elut HLB (500 mg, 6 mL) cartridge on a vacuum manifold. Precondition the cartridge by passing 6 mL of methanol (MeOH), followed by 6 mL of ultrapure water.[5]

-

Sample Loading: Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 6 mL of ultrapure water to remove interfering substances.

-

Drying: Dry the cartridge completely by applying a high vacuum for about 10 minutes.

-

Elution: Place a collection tube under the cartridge. Elute the retained analytes with 8 mL of MeOH.[5]

-

Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of a 1:1 mixture of MeOH and water.[5]

-

Final Filtration: Vortex the reconstituted sample and filter it through a 0.2 µm nylon filter into an autosampler vial.

4.1.2. HPLC-MS/MS Analysis

-

Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6470A triple quadrupole LC/MS system with an Agilent Jet Stream Electrospray ionization source.[5]

-

LC Column: Specific column details should be optimized based on the target analytes, but a C18 column is commonly used.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typically used.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Gas Temperature: 300 °C.

-

Gas Flow: 5 L/min.

-

Nebulizer: 30 psi.

-

Sheath Gas Heater: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Nozzle Voltage: 500 V.[5]

-